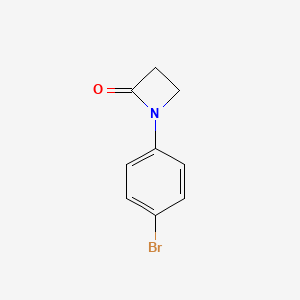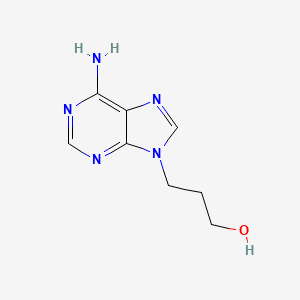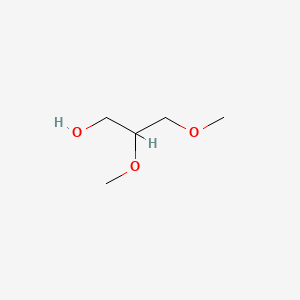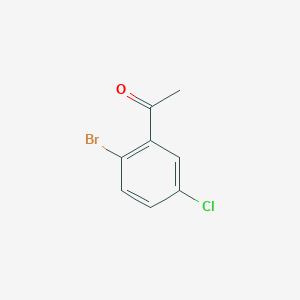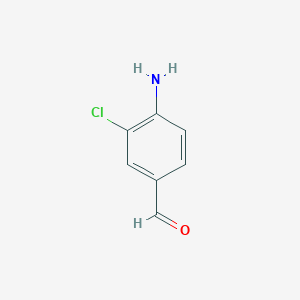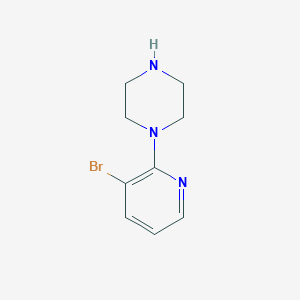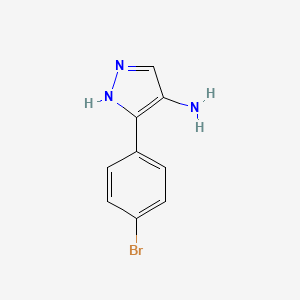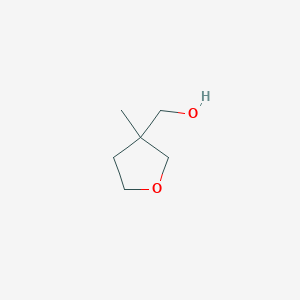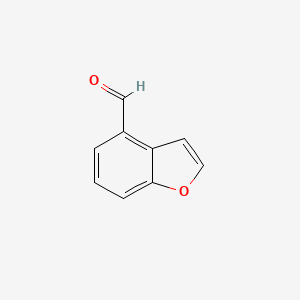
4-(2-Bromopropanoyl)morpholine
Vue d'ensemble
Description
The compound "4-(2-Bromopropanoyl)morpholine" is a derivative of morpholine, which is a versatile heterocyclic compound featuring a six-membered ring containing both nitrogen and oxygen atoms. Morpholine derivatives are of significant interest due to their wide range of applications in medicinal chemistry and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of morpholine derivatives can be achieved through various methods. A notable strategy involves a four-step synthesis from enantiomerically pure amino alcohols, where a key step is a Pd-catalyzed carboamination reaction between a substituted ethanolamine derivative and an aryl or alkenyl bromide, leading to morpholine products as single stereoisomers in moderate to good yield . Another approach for synthesizing morpholine derivatives includes the reaction of 1-(4-bromophenyl)-3-morpholino-2-phenylpropan-1-one with Grignard compounds, yielding a series of tertiary amino alcohols . Additionally, a one-pot synthesis from 4-bromobenzaldehyde, 2-naphthol, and morpholine has been reported, resulting in compounds with the morpholine ring adopting a chair conformation .
Molecular Structure Analysis
The molecular structure of morpholine derivatives can be elucidated using various spectroscopic techniques. For instance, the structure of synthesized derivatives has been confirmed by IR, 1H-NMR, and sometimes 13C-NMR . X-ray single crystal diffraction studies have also been employed to determine the crystal structure of certain morpholine derivatives, providing detailed information about the lattice parameters and the conformation of the morpholine ring .
Chemical Reactions Analysis
Morpholine derivatives can undergo a variety of chemical reactions. The synthesis of substituted (E)-1-(3-bromo-4-morpholinophenyl)-3-phenylprop-2-en-1-one compounds through Crossed-Aldol condensation is an example of the chemical reactivity of morpholine-containing compounds . The reactivity of these compounds can be influenced by substituents, which has been studied through statistical analysis correlating spectral data with various substituent constants .
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives are characterized by their spectroscopic data, which include UV, IR, and NMR spectra. These properties are influenced by the nature of the substituents on the morpholine ring. For example, the antimicrobial activities of synthesized substituted (E)-1-(3-bromo-4-morpholinophenyl)-3-phenylprop-2-en-1-ones have been screened, indicating the potential biological relevance of these compounds . The crystal structure analysis also provides insights into the physical properties, such as the crystalline form and the angles between different molecular planes .
Applications De Recherche Scientifique
Synthesis Applications
Morpholine Derivatives Synthesis : The research by D’hooghe et al. (2006) demonstrated the synthesis of various morpholine derivatives, such as cis-3,5-di(bromomethyl)-4-tert-butylmorpholine, using an electrophile-induced ring closure. This indicates the utility of morpholines in synthetic organic chemistry (D’hooghe et al., 2006).
Preparation of Bioactive Compounds : Sakthikumar et al. (2019) explored morpholine-based metal complexes, which exhibited DNA and protein interaction capabilities, suggesting their potential in drug design and biomedical research (Sakthikumar et al., 2019).
Heterocyclic Compound Synthesis : The study by Kumar et al. (2007) focused on synthesizing morpholine-containing compounds, underscoring the importance of morpholine in the synthesis of potential antimicrobials (Kumar et al., 2007).
Chemical Structure Analysis : Ibiş et al. (2010) conducted a structural analysis of a morpholine compound, demonstrating the role of morpholine in crystallography and structural chemistry (Ibiş et al., 2010).
Chemical Properties and Reactions
Role in Chemical Reactions : Luo et al. (2015) described a chemical reaction involving morpholine, highlighting its reactivity and potential in synthetic pathways (Luo et al., 2015).
Morpholine in Drug Synthesis : Research by Kauffman et al. (2000) focused on using a morpholine derivative in the synthesis of a drug candidate, indicating its significance in pharmaceutical chemistry (Kauffman et al., 2000).
Propriétés
IUPAC Name |
2-bromo-1-morpholin-4-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrNO2/c1-6(8)7(10)9-2-4-11-5-3-9/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJDDSHJGNOYRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCOCC1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Bromopropanoyl)morpholine | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

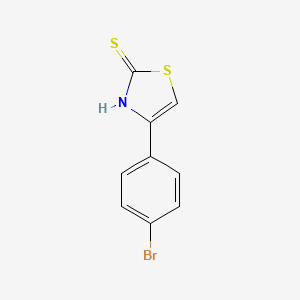
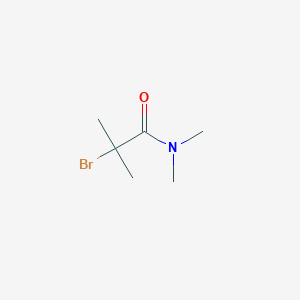
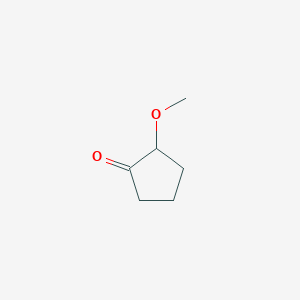
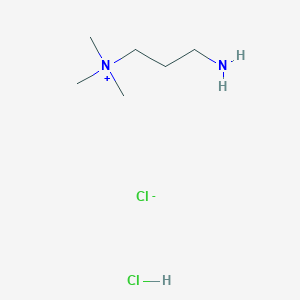
![4-[(5-Bromo-2-furyl)methyl]morpholine](/img/structure/B1281917.png)
